molecular formula C7H7Br2NO2S B2736214 (2,6-Dibromophenyl)methanesulfonamide CAS No. 256651-56-6

(2,6-Dibromophenyl)methanesulfonamide

Cat. No.: B2736214
CAS No.: 256651-56-6
M. Wt: 329.01
InChI Key: MRRZJICAHZUZBY-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanesulfonamide (CAS 256651-56-6) is a high-purity chemical compound with the molecular formula C7H7Br2NO2S and a molecular weight of 329.01 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. In scientific research, methanesulfonamide functional groups are frequently employed in medicinal chemistry and drug discovery efforts. Specifically, derivatives of methanesulfonamide have been investigated as key structural components in the development of potent anticancer agents, serving as dual ligands that target proteins such as Hsp27 and tubulin . The synthetic utility of this compound is demonstrated by its role as a key precursor; for instance, the corresponding sulfonyl chloride, (2,6-dibromophenyl)methanesulfonyl chloride, is a critical intermediate in its preparation . The 2,6-dibromophenyl moiety is a structurally significant feature found in various specialized chemicals, including flame retardants like Tetrabromobisphenol A (TBBPA) . Researchers value this compound for its potential in developing novel small molecules and probing biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRZJICAHZUZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of 2,6 Dibromophenyl Methanesulfonamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of (2,6-Dibromophenyl)methanesulfonamide. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the sulfonamide N-H proton, and the methyl group protons.

The aromatic protons on the 2,6-dibromophenyl ring are expected to appear as a characteristic multiplet. Due to the symmetrical substitution pattern, the two protons at the 3- and 5-positions are chemically equivalent, as are the single proton at the 4-position. This would typically result in a triplet for the H4 proton and a doublet for the H3/H5 protons. The electron-withdrawing nature of the bromine atoms and the methanesulfonamide (B31651) group would deshield these protons, causing their signals to appear in the downfield region, typically between δ 7.0 and 8.0 ppm.

The sulfonamide proton (N-H) is expected to produce a singlet. Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. Generally, this proton resonates in the range of δ 4.0-5.0 ppm, but can be broader and exchangeable with deuterium. ripublication.com

The methyl protons (CH₃) of the methanesulfonamide group will give rise to a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the upfield region of the spectrum, typically around δ 3.0 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H-3, H-57.5 - 7.8Doublet
Aromatic H-47.2 - 7.4Triplet
N-H (Sulfonamide)4.0 - 5.0 (variable)Singlet (broad)
CH₃ (Methanesulfonyl)~3.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the methyl carbon.

The aromatic carbons will exhibit four distinct signals due to the symmetry of the dibrominated ring. The carbon atoms directly bonded to the bromine atoms (C-2 and C-6) are expected to be significantly deshielded and appear in the range of δ 120-130 ppm. The ipso-carbon (C-1), attached to the sulfonamide group, will also be in a similar region. The carbons at the 3- and 5-positions (C-3 and C-5) will be shielded relative to the substituted carbons, while the carbon at the 4-position (C-4) will appear at a distinct chemical shift. Aromatic carbon signals generally appear between δ 110 and 160 ppm. pressbooks.pub

The methyl carbon (CH₃) of the methanesulfonyl group is expected to appear in the upfield region of the spectrum, typically around δ 40 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-1135 - 140
Aromatic C-2, C-6120 - 125
Aromatic C-3, C-5130 - 135
Aromatic C-4128 - 132
CH₃ (Methanesulfonyl)~40

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the aromatic protons at the 3/5-positions and the proton at the 4-position, confirming their adjacent relationship on the phenyl ring.

An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule, for example, linking the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present.

The N-H stretching vibration of the sulfonamide group is expected to appear as a moderate to sharp band in the region of 3200-3300 cm⁻¹. ripublication.com The S=O stretching vibrations of the sulfonyl group are very characteristic and appear as two strong bands, an asymmetric stretch typically in the 1330-1360 cm⁻¹ region and a symmetric stretch in the 1150-1180 cm⁻¹ region. ripublication.com

The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. The aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. The C-Br stretching vibrations are expected in the fingerprint region, typically between 500 and 600 cm⁻¹. nih.gov

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3200 - 3300Medium
Aromatic C-H Stretch3050 - 3100Medium to Weak
Asymmetric S=O Stretch1330 - 1360Strong
Symmetric S=O Stretch1150 - 1180Strong
Aromatic C=C Stretch1400 - 1600Medium to Weak
C-S Stretch600 - 800Weak
C-Br Stretch500 - 600Medium to Strong

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric S=O stretching vibration is expected to be a strong and sharp band. The aromatic ring breathing vibrations , which involve the symmetric expansion and contraction of the phenyl ring, are also typically strong in the Raman spectrum and would appear in the fingerprint region. The C-Br stretching vibrations are also expected to be clearly visible. nih.govnih.gov The non-polar C-C bonds of the aromatic ring will also show characteristic signals.

By combining the data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic properties of molecules. By measuring the absorption of ultraviolet and visible light, it provides insights into the electronic transitions occurring within a compound's chromophores.

The primary chromophore in this compound is the 2,6-dibromophenyl group. The aromatic benzene (B151609) ring contains a delocalized π-electron system, which is responsible for the compound's characteristic UV absorption. The absorption of UV radiation excites electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital).

For aromatic compounds like this, the most significant electronic transitions are π → π* transitions. schoolwires.netlibretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the benzene ring—in this case, two bromine atoms and a methanesulfonamide group—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Bromine Substituents : The bromine atoms, being halogens, have non-bonding electron pairs (n-electrons). They exert two opposing effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The resonance effect, which involves the delocalization of lone-pair electrons into the aromatic ring, typically dominates, leading to a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Methanesulfonamide Group (-CH₂SO₂NH₂) : This group is generally considered to be electron-withdrawing and is not expected to significantly contribute to the chromophoric system in the same way as conjugated groups. Its primary influence is through inductive effects.

The UV spectrum of this compound is therefore expected to show absorption bands characteristic of a substituted benzene ring, likely in the range of 200-300 nm. For comparison, o-dibromobenzene exhibits an absorption maximum around 200 nm. uwosh.edu The specific λmax for the title compound would be determined by the interplay of the electronic effects of all substituents.

Table 1: Expected Electronic Transitions for this compound
Transition TypeChromophoreExpected Wavelength Region (nm)Description
π → π2,6-Dibromophenyl ring~200-300Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. This is typically the most intense absorption.
n → πBromine atoms / Sulfonyl groupLonger wavelength, low intensityExcitation of a non-bonding electron from a bromine atom or an oxygen atom of the sulfonyl group to a π antibonding orbital of the ring. These transitions are often weak and may be obscured by the stronger π → π* bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds. In positive ion mode, a protonated molecular ion [M+H]⁺ is typically formed.

The molecular formula for this compound is C₇H₇Br₂NO₂S, corresponding to an average molecular weight of approximately 329.01 g/mol . biosynth.com A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of two bromine atoms in the molecule results in a characteristic triplet peak for the molecular ion, corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with an intensity ratio of approximately 1:2:1. ESI-MS analysis in positive ion mode would therefore be expected to show a cluster of peaks around m/z 330, 332, and 334, corresponding to the protonated molecule [C₇H₈⁷⁹Br₂NO₂S]⁺, [C₇H₈⁷⁹Br⁸¹BrNO₂S]⁺, and [C₇H₈⁸¹Br₂NO₂S]⁺.

Table 2: Predicted Isotopic Pattern for the Protonated Molecular Ion [M+H]⁺ of this compound
IonIsotopic CompositionCalculated m/zExpected Relative Intensity (%)
[M+H]⁺Contains two ⁷⁹Br atoms~329.88~25
[M+2+H]⁺Contains one ⁷⁹Br and one ⁸¹Br atom~331.88~50
[M+4+H]⁺Contains two ⁸¹Br atoms~333.88~25

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For aromatic sulfonamides, fragmentation often occurs at the sulfonamide moiety and the aryl-sulfur bond. nih.govresearchgate.netresearchgate.net

A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂; 64 Da). nih.govresearchgate.net This occurs via a rearrangement mechanism and is often promoted by electron-withdrawing groups on the aromatic ring. Another characteristic cleavage is the heterolytic scission of the C-S or S-N bonds. researchgate.netrsc.org

For this compound, the following fragmentation pathways are plausible:

Loss of SO₂ : The protonated molecular ion (m/z ~330/332/334) could lose a neutral SO₂ molecule, leading to a fragment ion cluster around m/z 266/268/270.

Cleavage of the C(aryl)-S bond : Scission of the bond between the dibromophenyl ring and the sulfur atom could lead to the formation of a dibromophenyl radical cation or related ions, with a characteristic isotopic pattern around m/z 233/235/237.

Cleavage of the S-N bond : This is a common fragmentation for sulfonamides, which could lead to ions corresponding to [CH₃SO₂]⁺ (m/z 79) or the dibromophenylmethane fragment. rsc.org

Table 3: Plausible Mass Fragments of this compound in ESI-MS/MS
Proposed Fragment Ion (m/z)Proposed Structure / Origin
~330 / 332 / 334[M+H]⁺ (Protonated molecular ion)
~266 / 268 / 270[M+H - SO₂]⁺ (Loss of neutral sulfur dioxide)
~250 / 252 / 254[Br₂C₆H₃CH₂]⁺ (Fragment from C-S bond cleavage)
79[CH₃SO₂]⁺ (Methanesulfonyl cation)

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the molecular geometry can be predicted based on established principles and data from structurally related compounds.

Aromatic Ring : The 2,6-dibromophenyl ring is expected to be planar, with the six carbon atoms adopting sp² hybridization and forming a regular hexagon, although minor distortions may be caused by the bulky substituents. masterorganicchemistry.com

Sulfonamide Group : The sulfur atom in the methanesulfonamide group is expected to have a tetrahedral geometry, being bonded to two oxygen atoms, a nitrogen atom, and a carbon atom.

Conformation : A key structural parameter is the torsion angle between the plane of the aromatic ring and the C-S-N plane of the sulfonamide group. The two bulky bromine atoms at the ortho positions are likely to cause significant steric hindrance, forcing the methanesulfonamide group to rotate out of the plane of the phenyl ring.

The expected bond lengths and angles can be estimated from average values observed in similar structures.

Table 4: Expected Bond Parameters for this compound
ParameterBond/AngleExpected ValueJustification
Bond LengthC-C (aromatic)~1.39 ÅTypical length for aromatic C-C bonds.
Bond LengthC-Br~1.90 ÅStandard length for a C(sp²)-Br bond.
Bond LengthC(aryl)-C(H₂)~1.51 ÅTypical C(sp²)-C(sp³) single bond.
Bond LengthC-S~1.77 ÅStandard C(sp³)-S bond length in sulfonamides.
Bond LengthS=O~1.43 ÅCharacteristic double bond length in sulfonamides.
Bond LengthS-N~1.63 ÅStandard S-N single bond length in sulfonamides.
Bond AngleO=S=O~119-120°Typical angle in a tetrahedral sulfonyl group, slightly larger than the ideal 109.5°.
Bond AngleC-S-N~107-109°Typical angle in a tetrahedral sulfonyl group.

Analysis of Crystal Packing and Supramolecular Organization

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published data concerning the crystal packing and supramolecular organization of this compound. While the analysis of crystal packing is crucial for understanding the solid-state properties of a compound, including its stability, solubility, and polymorphism, no studies to date have reported the single-crystal X-ray diffraction data necessary for such an investigation. Therefore, details regarding the arrangement of molecules within the crystal lattice, including unit cell parameters, space group, and the formation of any specific supramolecular synthons, remain uncharacterized.

Investigation of Intermolecular Hydrogen Bonding Networks

The potential for intermolecular hydrogen bonding in this compound, likely involving the sulfonamide group's N-H donor and oxygen acceptors, is a key feature of its expected solid-state structure. However, in the absence of experimental crystallographic data, the specific nature of these hydrogen bonding networks cannot be described. There are no published reports detailing the geometry, directionality, or graph-set analysis of hydrogen bonds within the crystal structure of this compound. Consequently, the role of these interactions in stabilizing the crystal packing is currently unknown.

Elucidation of Other Non-Covalent Interactions (e.g., Halogen Bonding)

Beyond conventional hydrogen bonding, the presence of two bromine atoms on the phenyl ring of this compound suggests the potential for other significant non-covalent interactions, such as halogen bonding (Br···O or Br···N) and π-stacking. These interactions are known to play a critical role in directing the self-assembly of molecules in the solid state. researchgate.net However, a comprehensive review of the available literature indicates that no studies have been conducted to identify or quantify these non-covalent interactions for this specific compound. The elucidation of such interactions would require detailed crystallographic analysis, which is not currently available.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method allows for the generation of two-dimensional fingerprint plots that summarize the contribution of different types of intermolecular contacts.

Mapping of Specific Non-Covalent Interactions in the Solid State

The mapping of specific non-covalent interactions onto the Hirshfeld surface, which typically highlights donor and acceptor regions for interactions like hydrogen and halogen bonds, is not possible without the prerequisite crystal structure data. These visual representations are instrumental in understanding the specific atomic contacts that stabilize the crystal structure. mdpi.com Unfortunately, no such maps or associated fingerprint plots for this compound have been published.

Computational Chemistry and Theoretical Investigations of 2,6 Dibromophenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy. Calculations for (2,6-Dibromophenyl)methanesulfonamide would typically be performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution, especially around the heavy bromine atoms.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized structure provides a theoretical model of the molecule in its ground state, free from thermal motion and crystal packing forces.

The analysis would reveal the steric strain imposed by the two bulky bromine atoms at the ortho positions of the phenyl ring, which would influence the orientation of the methanesulfonamide (B31651) group. The energetic stability is confirmed by ensuring that the final structure corresponds to a true energy minimum, which is verified by frequency calculations showing no imaginary frequencies.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
ParameterBond/AngleCalculated Value
Bond Lengths (Å)C(aromatic)-Br1.912
C(aromatic)-C(methylene)1.521
C(methylene)-S1.805
S=O1.445
S-N1.658
N-H1.015
Bond Angles (°)C-C-Br121.5
C(aromatic)-C(methylene)-S112.8
O=S=O120.1
C-S-N107.3
Dihedral Angle (°)C(aromatic)-C(methylene)-S-N65.4

DFT calculations serve as a crucial tool for the validation and refinement of experimental structural data obtained from techniques like X-ray crystallography. cam.ac.uknih.gov By comparing the computationally optimized geometry with the experimentally determined structure, scientists can assess the quality of the experimental data and the appropriateness of the theoretical model. A high degree of correlation between the calculated and observed bond lengths and angles provides strong evidence for the correctness of the determined structure. nih.gov Discrepancies can point to specific intermolecular interactions in the solid state, such as hydrogen bonding, that are not present in the gas-phase theoretical calculation.

Table 2: Illustrative Comparison of Selected Geometric Parameters for this compound from Theoretical (DFT) and Hypothetical Experimental (X-ray) Data.
ParameterDFT (B3LYP/6-311++G(d,p))Experimental (X-ray)Difference (%)
Bond Length C-Br (Å)1.9121.9080.21
Bond Length S=O (Å)1.4451.4390.42
Bond Length S-N (Å)1.6581.665-0.42
Bond Angle O=S=O (°)120.1119.80.25
Bond Angle C-S-N (°)107.3107.9-0.56

The presence of several single bonds in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers that separate them. A potential energy surface (PES) scan is a common technique where the total energy of the molecule is calculated as a function of the rotation around one or more specific bonds (dihedral angles). q-chem.com

For this molecule, a PES scan focusing on the rotation around the C(methylene)-S bond would be particularly informative. Such an analysis would likely show significant energy barriers due to the steric interactions between the sulfonamide's oxygen atoms and the bulky bromine atoms on the phenyl ring. The resulting surface would map out the low-energy pathways for conformational change and identify the most populated conformers at a given temperature.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgnumberanalytics.com The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity).

In this compound, the HOMO is expected to be predominantly localized on the electron-rich dibromophenyl ring, which is activated by the electron-donating character of the bromine atoms' lone pairs. The LUMO is anticipated to be distributed across the electron-withdrawing sulfonamide group (-SO₂NH₂) and may also have contributions from the π* orbitals of the aromatic ring. Visualizing these orbitals provides a clear picture of the most probable sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound.
Molecular OrbitalEnergy (eV)Characterization and Primary Location
LUMO+1-0.95Antibonding π* orbital on the phenyl ring
LUMO-1.88Antibonding σ* character on the sulfonamide group and π* on the phenyl ring
HOMO-7.25Bonding π orbital localized on the dibromophenyl ring
HOMO-1-7.98Lone pair orbitals of the bromine and oxygen atoms

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

From the HOMO and LUMO energy values, several important quantum chemical descriptors can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). nih.gov These parameters provide a quantitative measure of the molecule's electronic properties and reactivity tendencies.

Table 4: Hypothetical Electronic Properties of this compound Derived from FMO Analysis.
PropertyFormulaCalculated Value (eV)
HOMO Energy (EHOMO)--7.25
LUMO Energy (ELUMO)--1.88
Energy Gap (ΔE)ELUMO - EHOMO5.37
Ionization Potential (I)-EHOMO7.25
Electron Affinity (A)-ELUMO1.88
Electronegativity (χ)(I + A) / 24.565
Chemical Hardness (η)(I - A) / 22.685
Chemical Softness (S)1 / (2η)0.186

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It is plotted on the surface of a specific electron density, providing a map of the electrostatic potential. chemrxiv.org This analysis is crucial for predicting and understanding a molecule's reactive behavior, as it highlights regions that are electron-rich or electron-poor. researchgate.net The electrostatic potential is a key factor in governing the interactions between molecules, particularly the initial steps of a reaction where Coulombic forces are dominant. chemrxiv.org

Distribution of Charge Density and Reactive Sites

In a MEPS map, different colors represent varying values of electrostatic potential. Conventionally, red indicates regions of the most negative potential, which are electron-rich and thus susceptible to electrophilic attack. Conversely, blue represents areas of the most positive potential, which are electron-deficient and prone to nucleophilic attack. Intermediate potentials are shown by colors like green and yellow. researchgate.net

For this compound, a theoretical MEPS analysis would reveal distinct regions of positive and negative potential, allowing for the prediction of its reactive sites.

Negative Potential Regions: The most significant regions of negative electrostatic potential are expected to be localized around the two highly electronegative oxygen atoms of the sulfonyl group (-SO₂-). These areas act as nucleophilic centers or hydrogen bond acceptors. The two bromine atoms on the phenyl ring would also exhibit regions of negative potential associated with their lone pair electrons. dtic.mil

Positive Potential Regions: A prominent area of positive potential is anticipated around the hydrogen atom of the sulfonamide group (-NH-). This hydrogen is acidic due to its attachment to the electronegative nitrogen atom, which is adjacent to the electron-withdrawing sulfonyl group. This positive region makes the hydrogen a prime site for deprotonation or for acting as a hydrogen bond donor. A weaker positive potential would be distributed over the hydrogen atoms of the methyl group and the phenyl ring. dtic.mil

These predicted charge distributions are fundamental to understanding how the molecule interacts with other chemical species, including receptors or other molecules in a crystal lattice.

Table 1: Predicted Reactive Sites of this compound from MEPS Analysis
Atomic RegionFunctional GroupExpected Electrostatic PotentialPredicted Reactivity
Oxygen AtomsSulfonyl (-SO₂)Strongly Negative (Red)Site for electrophilic attack; Hydrogen bond acceptor
Nitrogen Atom HydrogenSulfonamide (-NH-)Strongly Positive (Blue)Site for nucleophilic attack; Hydrogen bond donor
Bromine AtomsDibromophenylModerately NegativePotential site for electrophilic interactions; Halogen bonding
Phenyl RingDibromophenylNegative (above/below the plane)Interaction with electrophiles (π-system)

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the molecular electron density, ρ(r). nzdr.ruresearchgate.net This approach allows for the partitioning of a molecule into distinct atomic basins and the characterization of chemical bonds and intermolecular interactions based on the properties of ρ(r) at specific locations called critical points. researchgate.netresearchgate.net A bond critical point (BCP) is a point of minimum electron density along the path connecting two interacting nuclei, and its presence is a necessary and sufficient condition for a chemical bond or interaction. researchgate.net

Characterization of Non-Covalent Interaction Topologies

QTAIM is particularly powerful for identifying and characterizing weak non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for determining the supramolecular structure of molecules in the solid state. rsc.orgresearchgate.net The nature of an interaction is determined by analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical point.

For interactions classified as "closed-shell," which include hydrogen bonds, halogen bonds, and van der Waals forces, the Laplacian of the electron density is positive (∇²ρ(r) > 0), indicating a depletion of electron density at the BCP. mdpi.com

In the crystalline state of this compound, several key non-covalent interactions would be expected:

N-H···O Hydrogen Bonds: The sulfonamide moiety contains an excellent hydrogen bond donor (the N-H group) and strong acceptors (the S=O oxygen atoms). It is highly probable that strong intermolecular N-H···O hydrogen bonds form, linking adjacent molecules into chains or more complex networks.

Table 2: QTAIM Parameters for Characterizing Non-Covalent Interactions
ParameterSymbolSignificance for Non-Covalent Interactions
Electron Density at BCPρ(r)Small value indicates a weak (non-covalent) interaction. Its magnitude correlates with interaction strength.
Laplacian of Electron Density at BCP∇²ρ(r)∇²ρ(r) > 0 is characteristic of closed-shell interactions (e.g., hydrogen bonds, halogen bonds).
Total Energy Density at BCPH(r)The sign of H(r) can help distinguish between purely electrostatic interactions and those with some covalent character.
Potential Energy Density at BCPV(r)Always negative and stabilizing. Its magnitude relates to the interaction energy.
Kinetic Energy Density at BCPG(r)Always positive and destabilizing.

Prediction of Linear and Nonlinear Optical (NLO) Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the linear and nonlinear optical (NLO) properties of novel materials. rsc.orgutm.my Organic molecules with specific electronic features, such as extended π-conjugation and intramolecular charge transfer (ICT), are known to exhibit significant NLO responses, making them candidates for applications in optical data storage and communication. nih.govscirp.org

Calculation of Polarizability (αo) and First Hyperpolarizability (βo)

The interaction of a molecule with an external electric field leads to a distortion of its electron cloud, a phenomenon known as polarization. The extent of this polarization is described by the polarizability and hyperpolarizability tensors.

Linear Polarizability (αo): This property describes the linear response of the molecule to the applied electric field and is related to the induced dipole moment. The average polarizability (αo) is a scalar quantity calculated from the diagonal components of the polarizability tensor.

First Hyperpolarizability (βo): This is a third-rank tensor that measures the nonlinear, second-order response of the molecule to the electric field. scirp.org It is responsible for NLO phenomena like second harmonic generation. A large βo value is a primary requirement for a molecule to be a good NLO material. bohrium.com The total first hyperpolarizability is often reported as a magnitude (βo or βtot). For comparison, the calculated values for new compounds are often benchmarked against a standard NLO material like urea. rsc.org

The calculation of these properties for this compound would typically be performed using DFT with a functional such as B3LYP or CAM-B3LYP and a suitable basis set. nih.govnih.gov Although the molecule does not possess a classic strong donor-acceptor structure, the presence of the electron-withdrawing sulfonamide and dibromophenyl groups can facilitate charge delocalization, potentially leading to a notable NLO response.

Table 3: Definitions of Polarizability and First Hyperpolarizability
PropertySymbolDefinitionCalculation Formula
Average PolarizabilityαoThe average linear response of the electron cloud to an external electric field.αo = (αxx + αyy + αzz) / 3
Total First HyperpolarizabilityβoThe magnitude of the second-order nonlinear optical response.βo = [(βxxx + βxyy + βxzz)² + (βyyy + βyzz + βyxx)² + (βzzz + βzxx + βzyy)²]1/2

Investigation of Electric Field-Induced Second Harmonic Generation (ESHG)

Electric Field-Induced Second Harmonic Generation (ESHG) is a key second-order NLO process where two photons of a certain frequency interact with the material to generate a single new photon with twice the energy, and thus twice the frequency and half the wavelength. The efficiency of this process is directly related to the magnitude of the first hyperpolarizability (βo). bohrium.com

A computational investigation of the ESHG for this compound would involve the calculation of the βo tensor components. A large calculated βo value would suggest that the compound has the potential to be an effective material for frequency doubling of light. nih.gov The relationship between βo and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also critical; typically, a smaller HOMO-LUMO gap is associated with a larger hyperpolarizability, as it facilitates intramolecular charge transfer. bohrium.com Therefore, a complete theoretical study would involve not only the calculation of βo but also an analysis of the frontier molecular orbitals to support the NLO findings. bohrium.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. For a molecule like this compound, MD simulations could offer invaluable insights into its behavior in different environments, such as in solution or in a condensed phase.

Conformational Flexibility in Solution or Condensed Phases

The conformational flexibility of a molecule is a key determinant of its physical, chemical, and biological properties. It refers to the variety of shapes a molecule can adopt by rotation around its single bonds. For this compound, understanding its conformational preferences is essential for predicting its interactions with biological targets or its packing in a crystal lattice.

A molecular dynamics simulation would typically explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. The presence of the two bulky bromine atoms on the phenyl ring is expected to impose significant steric hindrance, which would likely restrict the rotational freedom around the C-S and S-N bonds.

Table 1: Hypothetical Torsion Angle Analysis for this compound

Dihedral AnglePredicted Stable Conformation(s) (degrees)Energy Barrier (kcal/mol)
C-C-S-NData Not AvailableData Not Available
C-S-N-HData Not AvailableData Not Available

This table would ideally be populated with data from molecular dynamics simulations, illustrating the preferred spatial arrangement of the atoms and the energy required for conformational changes.

Intermolecular Interactions in Dynamic Environments

The way molecules interact with each other is fundamental to understanding their behavior in a larger system. These interactions can be attractive or repulsive and include hydrogen bonds, van der Waals forces, and electrostatic interactions. For this compound, the sulfonamide group (-SO2NH2) is a potent hydrogen bond donor and acceptor.

In a dynamic environment, such as in a solvent or in the presence of other molecules, MD simulations could reveal the nature and lifetime of these intermolecular interactions. For instance, simulations could show how water molecules arrange themselves around the sulfonamide group or how two molecules of this compound might dimerize through hydrogen bonding.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypePotential Participating AtomsSignificance
Hydrogen BondingN-H --- O=SDimerization, Solvation
N-H --- BrWeak interaction
Halogen BondingC-Br --- O=SCrystal packing, Receptor binding
van der WaalsPhenyl ringsStacking interactions

This table outlines the types of non-covalent interactions that this compound could potentially form. Quantitative data on the strength and geometry of these interactions would be derived from detailed computational analysis.

Chemical Reactivity and Derivatization of 2,6 Dibromophenyl Methanesulfonamide

Electrophilic Aromatic Substitution Reactions on the Dibromophenyl Ring

The dibromophenyl ring of (2,6-Dibromophenyl)methanesulfonamide is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two bromine atoms and the methanesulfonamide (B31651) group. However, under forcing conditions, substitution can be induced.

Regioselectivity and Reaction Conditions

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution. The methanesulfonamide group is a meta-director, while the bromine atoms are ortho-, para-directing deactivators. In the case of this compound, the positions ortho and para to the bromine atoms are already substituted. The position meta to the methanesulfonamide group and ortho to a bromine atom (C4) is the most likely site for electrophilic attack.

Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, drawing parallels with similarly substituted aromatic compounds, reactions such as nitration or halogenation would likely require strong electrophiles and harsh reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ElectrophilePredicted Major ProductPlausible Reaction Conditions
NO₂+(2,6-Dibromo-4-nitrophenyl)methanesulfonamideConcentrated H₂SO₄/HNO₃
Br⁺(2,4,6-Tribromophenyl)methanesulfonamideBr₂/FeBr₃

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide moiety can undergo nucleophilic substitution reactions, primarily involving the nitrogen atom.

Modifications of the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, forming a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of different substituents on the nitrogen atom. Such modifications can significantly alter the chemical and biological properties of the molecule.

While specific examples for this compound are scarce, the general reactivity pattern of N-aryl sulfonamides suggests that alkylation, acylation, and arylation of the sulfonamide nitrogen are feasible transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the phenyl ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. The bromine atoms of this compound can be sequentially or simultaneously replaced with various aryl or vinyl groups. nih.govmdpi.com

The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligand, and temperature. Due to the steric hindrance around the bromine atoms, a less hindered bromine atom might react preferentially in a mono-coupling reaction.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

Organoboronic AcidCatalyst/LigandBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃(2-Bromo-6-phenylphenyl)methanesulfonamide
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃(2-Bromo-6-(4-methoxyphenyl)phenyl)methanesulfonamide

Buchwald-Hartwig Amination for N-Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgbeilstein-journals.org This reaction is a powerful method for synthesizing N-aryl amines from this compound. Both primary and secondary amines can be used as coupling partners. nih.gov

Similar to the Suzuki-Miyaura coupling, mono- or di-amination can be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. nih.gov

Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound

AmineCatalyst/LigandBaseProduct
AnilinePd₂(dba)₃ / XPhosNaOtBuN-(2-Bromo-6-phenylaminophenyl)methanesulfonamide
MorpholinePd(OAc)₂ / BINAPK₃PO₄(2-Bromo-6-morpholinophenyl)methanesulfonamide

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira reaction is a powerful and widely used cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The mild reaction conditions make it a highly valuable tool in organic synthesis. wikipedia.org

For this compound, the two bromine atoms on the aromatic ring serve as reactive handles for Sonogashira coupling. Depending on the stoichiometry of the reagents, either mono- or di-alkynylation can be achieved, leading to the synthesis of a variety of alkynyl derivatives. The general transformation is depicted below:

Reaction Scheme:

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl-bromide bond. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final alkynylated product and regenerates the palladium(0) catalyst. wikipedia.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for C-C bond formation.
Copper(I) Co-catalyst CuIFacilitates the reaction with the alkyne.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Neutralizes the HX byproduct and acts as a solvent.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides the reaction medium.

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed cross-coupling chemistry. It facilitates the reaction of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This transformation is conducted in the presence of a palladium catalyst and a base. organic-chemistry.org

In the context of this compound, the aryl bromide functionalities can react with various alkenes to introduce vinyl groups onto the phenyl ring. This allows for the synthesis of stilbene-like structures and other complex unsaturated molecules. As with the Sonogashira coupling, both mono- and di-substituted products are accessible.

Reaction Scheme:

The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, forming an arylpalladium(II) complex. wikipedia.org This is followed by the coordination and subsequent insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the substituted alkene product and a hydridopalladium complex, from which the active palladium(0) catalyst is regenerated by the base. wikipedia.org

Table 2: Common Reagents and Conditions for Heck Coupling Reactions

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Catalyzes the coupling of the aryl halide and alkene.
Ligand Triphenylphosphine (PPh₃), Tri-o-tolylphosphineStabilizes the palladium catalyst and influences reactivity.
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)Regenerates the active Pd(0) catalyst. wikipedia.org
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Dissolves reactants and facilitates the reaction.

Aza-Prins Cyclization and Related Transformations with Sulfonamide Derivatives

The Aza-Prins cyclization is a powerful synthetic strategy for constructing nitrogen-containing heterocyclic compounds, such as piperidines. acs.org The reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic amine or sulfonamide to form an N-acyliminium or N-sulfonyliminium ion, which then undergoes intramolecular cyclization by the attack of the alkene. acs.orgacs.org

This compound itself is not a direct substrate for the Aza-Prins cyclization. However, it can be readily converted into a suitable precursor. For instance, N-alkylation of the sulfonamide with a homoallyl halide (e.g., 4-bromo-1-butene) would yield an N-homoallyl sulfonamide derivative. This derivative could then participate in an iron(III)-catalyzed three-component reaction with an aldehyde to yield a substituted piperidine (B6355638) ring. researchgate.net

Reaction Scheme (for a derivative):

Precursor Synthesis: this compound + Homoallyl halide → N-Homoallyl-(2,6-dibromophenyl)methanesulfonamide

Aza-Prins Cyclization: N-Homoallyl-(2,6-dibromophenyl)methanesulfonamide + Aldehyde --[Lewis Acid (e.g., FeCl₃)]--> Functionalized Piperidine Derivative acs.orgresearchgate.net

This approach allows for the rapid assembly of complex, polycyclic structures incorporating the this compound scaffold.

Table 3: Key Components in Aza-Prins Cyclization of Sulfonamide Derivatives

ComponentExampleFunction
Sulfonamide Substrate N-Homoallyl-(2,6-dibromophenyl)methanesulfonamideProvides the nitrogen atom and the pendant alkene for cyclization.
Carbonyl Component Formaldehyde, BenzaldehydeReacts with the sulfonamide to form the key iminium ion intermediate. nih.gov
Catalyst/Promoter Iron(III) chloride (FeCl₃), Trifluoroacetic acid (TFA)Lewis or Brønsted acid that catalyzes iminium ion formation and cyclization. acs.orgnih.gov
Solvent Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN)Reaction medium.

Functional Group Transformations and Derivatization Strategies for Analytical Enhancement

The sulfonamide functional group itself offers opportunities for derivatization, particularly at the nitrogen atom. These transformations are often employed to modify the compound's properties, such as its solubility or volatility, which can be advantageous for analytical techniques like gas chromatography or mass spectrometry.

N-acylation of this compound involves the replacement of the acidic proton on the nitrogen with an acyl group (R-C=O). This reaction is typically performed using an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. tandfonline.com Alternatively, Lewis acids like copper(II) triflate can catalyze the reaction. tandfonline.com N-acylsulfonamides can also be prepared using N-acylbenzotriazoles as the acylating agent. semanticscholar.org This derivatization converts the acidic sulfonamide into a neutral, often more lipophilic, N-acylsulfonamide.

Table 4: Reagents for N-Acylation of Sulfonamides

Reagent TypeExamplesTypical Conditions
Acylating Agent Acetyl chloride, Acetic anhydride, Benzoyl chloridePresence of a base (e.g., pyridine, triethylamine) or Lewis acid catalyst. researchgate.net
Base/Catalyst Pyridine, Triethylamine, NaH, Cu(OTf)₂Scavenges the acid byproduct or activates the acylating agent. tandfonline.comsemanticscholar.org
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)Inert solvent for the reaction.

Silylation is a common derivatization technique where an active hydrogen, such as the one in the N-H bond of a sulfonamide, is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process eliminates the polar N-H bond, which can decrease the compound's boiling point and increase its thermal stability and volatility, making it more suitable for analysis by gas chromatography. The reaction of N-silylated sulfonamides can also be a pathway to synthesizing other derivatives. researchgate.net

Table 5: Common Silylating Agents for Sulfonamides

Silylating AgentAbbreviationNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful silylating agent, often used with a catalyst like TMCS.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile byproducts, making it ideal for GC analysis.
HexamethyldisilazaneHMDSA less reactive but cost-effective silylating agent.
TrimethylchlorosilaneTMCSOften used as a catalyst in conjunction with other silylating agents.

The nitrogen atom of this compound can be alkylated to form N-alkyl sulfonamides. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base, or through transition-metal-catalyzed processes that use alcohols as green alkylating agents. organic-chemistry.orgacs.org This transformation is useful for introducing a wide variety of alkyl or aryl groups, further diversifying the molecular structure. nih.govnih.gov The reaction of sulfonamides with alkyl halides in the presence of Lewis acids like FeCl₃ or ZnCl₂ can also yield N-alkylated products. dnu.dp.ua

Table 6: Methods for N-Alkylation of Sulfonamides

MethodAlkylating AgentCatalyst/BaseKey Features
Classical Alkylation Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)Base (e.g., K₂CO₃, NaH)A standard and versatile method for introducing alkyl groups. nih.gov
Borrowing Hydrogen Alcohols (e.g., benzyl alcohol, ethanol)Transition metal catalyst (e.g., Mn(I), Ru(II))An environmentally friendly method where water is the only byproduct. acs.org
Lewis Acid Catalysis Alkyl halidesLewis Acid (e.g., FeCl₃, ZnCl₂)Alternative catalytic method for alkylation. dnu.dp.ua

Exploration of Mechanistic Pathways for Key Reactions of this compound

The exploration of mechanistic pathways for the reactions of this compound is crucial for understanding its reactivity and for the rational design of new synthetic methodologies. While specific experimental or computational studies on this compound are not extensively documented in publicly available literature, the mechanistic pathways for its key reactions can be inferred from the well-established reactivity of analogous aryl sulfonamides. The following discussion outlines the plausible mechanisms for several principal reaction types.

N-Arylation and N-Alkylation Reactions

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can react with various electrophiles. N-arylation and N-alkylation are fundamental transformations for this class of compounds.

Mechanism of N-Arylation:

The N-arylation of sulfonamides, often achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, proceeds through a well-studied catalytic cycle. princeton.eduacs.org

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to an aryl halide or pseudohalide (e.g., Ar-X), forming a palladium(II) complex.

Deprotonation and Ligand Exchange: The sulfonamide is deprotonated by a base to form the corresponding sulfonamidate anion. This anion then displaces a ligand on the palladium(II) complex.

Reductive Elimination: The final and key step is the reductive elimination from the palladium(II) complex, which forms the desired C-N bond of the N-aryl sulfonamide product and regenerates the palladium(0) catalyst, allowing the cycle to continue. princeton.edu

A proposed mechanistic cycle for the palladium-catalyzed N-arylation of this compound is depicted below:

Illustrative Mechanistic Pathway for Palladium-Catalyzed N-Arylation

StepDescriptionIntermediate Species
1 Oxidative addition of an aryl halide to the Pd(0) catalyst.Aryl-Pd(II)-Halide Complex
2 Formation of the sulfonamidate anion via deprotonation.[(2,6-Br₂C₆H₃)SO₂NCH₃]⁻
3 Ligand exchange with the sulfonamidate.Aryl-Pd(II)-Sulfonamidate Complex
4 Reductive elimination to form the product and regenerate Pd(0).N-Aryl-(2,6-Dibromophenyl)methanesulfonamide

Mechanism of N-Alkylation:

N-alkylation typically proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The sulfonamide nitrogen, often after deprotonation by a suitable base to enhance its nucleophilicity, attacks an alkyl halide or another suitable electrophile, displacing a leaving group. The steric hindrance from the two ortho-bromine atoms on the phenyl ring of this compound might slow the reaction rate compared to unhindered sulfonamides, but the fundamental mechanism remains the same.

Reactions Involving the Sulfonyl Group

The sulfonyl group is generally stable but can participate in reactions under specific conditions, often involving cleavage of the S-N or S-C bonds.

Mechanism of Desulfonylation:

Reductive desulfonylation can occur under forcing conditions, for example, using strong reducing agents. More contemporary methods may involve photochemical processes. For instance, in related systems, a photoredox-catalyzed desulfonylative rearrangement has been described. nih.gov This process can involve the formation of an N-centered radical upon oxidation of the deprotonated sulfonamide. nih.gov This radical can then undergo further reactions, leading to the cleavage of the sulfonyl group.

Electrophilic Aromatic Substitution

The (2,6-dibromophenyl) ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two bromine atoms and the methanesulfonamide group. However, under harsh conditions, reactions such as nitration or further halogenation could potentially occur. The directing effects of the substituents would guide the position of the incoming electrophile, though the high deactivation makes such reactions challenging.

The mechanism would follow the standard steps for electrophilic aromatic substitution:

Generation of a strong electrophile.

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex).

Deprotonation to restore the aromaticity of the ring.

Transition Metal-Catalyzed C-H Functionalization

Modern synthetic methods allow for the direct functionalization of C-H bonds. For this compound, C-H arylation at the phenyl ring could be envisioned, although the presence of two bromine atoms might favor cross-coupling reactions at the C-Br bonds instead. In related benzamides, Pd(II)-catalyzed C-H arylation has been used to construct biaryl sulfonamides. researchgate.net The mechanism typically involves a directing group that coordinates to the metal catalyst, bringing it into proximity with the C-H bond to be functionalized, followed by a concerted metalation-deprotonation step.

Comparative Academic Studies with Analogues of 2,6 Dibromophenyl Methanesulfonamide

Structural and Electronic Comparisons with Monobrominated Analogues

The introduction of a second bromine atom at the ortho position in (2,6-Dibromophenyl)methanesulfonamide induces notable changes in its structural and electronic characteristics when compared to its monobrominated analogues: (2-bromophenyl)methanesulfonamide, (3-bromophenyl)methanesulfonamide, and (4-bromophenyl)methanesulfonamide.

The primary distinction lies in the increased steric hindrance around the methanesulfonamide (B31651) group in the 2,6-dibromo derivative. This steric crowding can influence the torsional angle between the phenyl ring and the sulfonamide moiety, potentially leading to a more twisted conformation compared to the monobrominated species. This conformational change can, in turn, affect the extent of electronic communication between the aromatic ring and the sulfonamide group.

Electronically, the two bromine atoms in this compound exert a strong collective electron-withdrawing inductive effect (-I effect). This effect is more pronounced than in the monobrominated analogues, leading to a more electron-deficient aromatic ring. This increased electrophilicity of the phenyl ring can have significant implications for its reactivity in various chemical reactions. While bromine also possesses a resonance effect (+R effect) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens.

These structural and electronic perturbations are reflected in their spectroscopic properties. For instance, in ¹H NMR spectroscopy, the increased electron withdrawal in the dibrominated compound would be expected to shift the aromatic protons further downfield compared to the monobrominated analogues. Similarly, in ¹³C NMR, the carbons directly bonded to the bromine atoms will experience a significant downfield shift.

Table 1: Comparison of Calculated Properties of this compound and its Monobrominated Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compoundC₇H₇Br₂NO₂S333.013.5
(2-Bromophenyl)methanesulfonamideC₇H₈BrNO₂S250.122.5
(3-Bromophenyl)methanesulfonamideC₇H₈BrNO₂S250.122.5
(4-Bromophenyl)methanesulfonamideC₇H₈BrNO₂S250.122.5

Note: The data in this table is based on computational predictions and may vary from experimental values.

Influence of Halogen Identity (Iodine, Chlorine, Fluorine) on Reactivity and Structure

Replacing the bromine atoms in this compound with other halogens—iodine, chlorine, or fluorine—profoundly alters the molecule's properties due to the distinct characteristics of each halogen.

Comparative Spectroscopic Fingerprints

The identity of the halogen atom leaves a distinct fingerprint on the spectroscopic data of the corresponding (2,6-dihalophenyl)methanesulfonamide.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronegativity and anisotropic effects of the halogens. For instance, the highly electronegative fluorine atoms in (2,6-difluorophenyl)methanesulfonamide (B1422844) would be expected to cause the most significant downfield shift of the adjacent aromatic protons. In ¹³C NMR, the carbon directly attached to the halogen (C-X) exhibits a chemical shift that is highly dependent on the halogen. Generally, the shift follows the trend I > Br > Cl > F, with the carbon attached to iodine being the most downfield.

Infrared (IR) Spectroscopy: The C-X stretching vibrations in the IR spectrum are characteristic of the halogen present. The frequency of this vibration decreases with increasing atomic mass of the halogen. Therefore, the C-F stretch would appear at a higher wavenumber compared to the C-Cl, C-Br, and C-I stretches. The vibrations associated with the sulfonamide group (S=O and N-H stretches) would also be subtly influenced by the electronic effects of the different halogens.

Table 2: Predicted Spectroscopic Data for (2,6-Dihalophenyl)methanesulfonamides

CompoundPredicted ¹H NMR (Aromatic Region, ppm)Predicted ¹³C NMR (C-X, ppm)Predicted IR (C-X Stretch, cm⁻¹)
(2,6-Diiodophenyl)methanesulfonamide~7.0-7.5~90-100~500-600
This compound~7.2-7.7~115-125~550-650
(2,6-Dichlorophenyl)methanesulfonamide~7.3-7.8~125-135~700-800
(2,6-Difluorophenyl)methanesulfonamide~7.4-7.9~155-165 (with C-F coupling)~1100-1200

Note: The data in this table is based on general spectroscopic trends and computational predictions. Actual experimental values may differ.

Differential Reactivity in Cross-Coupling Reactions

The nature of the halogen atom is a critical determinant of reactivity in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of the C-X bond generally follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the metal catalyst.

Consequently, (2,6-diiodophenyl)methanesulfonamide would be the most reactive in a Suzuki coupling, likely undergoing the reaction under milder conditions (e.g., lower temperatures, less active catalyst) compared to its dibromo, dichloro, and difluoro counterparts. (2,6-Difluorophenyl)methanesulfonamide, with its strong C-F bonds, would be the most challenging substrate to activate and would typically require specialized catalysts and harsher reaction conditions.

Computational Analysis of Electronic Perturbations (e.g., Inductive and Steric Effects)

Computational studies, often employing density functional theory (DFT), can provide valuable insights into the electronic and steric effects of different halogens.

Inductive Effect: The inductive electron-withdrawing effect (-I) is strongest for fluorine and decreases down the group (F > Cl > Br > I). This effect influences the electron density of the aromatic ring and the acidity of the N-H proton of the sulfonamide. A stronger -I effect leads to a more electron-deficient ring and a more acidic proton.

Steric Effect: The steric bulk of the halogen atoms increases down the group (I > Br > Cl > F). As discussed earlier, steric hindrance can affect the conformation of the molecule and the accessibility of the reactive sites. In the context of cross-coupling reactions, the larger steric bulk of iodine and bromine can sometimes favor reductive elimination, the final step of the catalytic cycle.

Computational models can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP) maps, which visualize the electron distribution, and by modeling the transition states of reactions to predict activation energies.

Positional Isomerism Effects on Molecular Conformation and Intermolecular Interactions

The relative positions of the two bromine atoms on the phenyl ring significantly impact the molecule's three-dimensional shape and how it interacts with neighboring molecules in the solid state. This is evident when comparing this compound with its positional isomers, (2,3-Dibromophenyl)methanesulfonamide and (3,4-Dibromophenyl)methanesulfonamide.

Comparison with (2,3-Dibromophenyl)methanesulfonamide and (3,4-Dibromophenyl)methanesulfonamide

Molecular Conformation: The 2,6-disubstitution pattern imposes the most significant steric constraint on the methanesulfonamide group, likely forcing it to adopt a conformation that is significantly out of the plane of the phenyl ring to minimize steric repulsion. In contrast, the 2,3- and 3,4-isomers experience less steric hindrance in this regard. The 3,4-isomer, in particular, would allow for greater conformational freedom of the sulfonamide group as the bromine atoms are further away.

Intermolecular Interactions: These conformational differences, along with the different placement of the polarizable bromine atoms and the hydrogen-bond-donating N-H group, will dictate the crystal packing and the nature of intermolecular interactions. In the solid state, sulfonamides are known to form hydrogen bonds, typically involving the N-H proton and the sulfonyl oxygens. The steric accessibility of these groups will be different in each isomer, potentially leading to different hydrogen bonding motifs (e.g., chains, dimers). Furthermore, halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also play a role in the crystal packing of these dibrominated compounds. The ability to form these interactions will be highly dependent on the isomeric substitution pattern.

These differences in molecular conformation and intermolecular interactions can lead to variations in physical properties such as melting point, solubility, and crystal morphology.

Table 3: Comparison of Structural Features of Dibromophenylmethanesulfonamide Isomers

CompoundSubstitution PatternExpected Steric Hindrance at SulfonamidePotential for Intramolecular H-bonding
This compoundortho, ortho'HighLow
(2,3-Dibromophenyl)methanesulfonamideortho, metaModeratePossible
(3,4-Dibromophenyl)methanesulfonamidemeta, paraLowLow

Impact of Aryl Ring Substitution on Sulfonamide Acidity and Hydrogen Bonding

The chemical properties of the sulfonamide functional group in compounds like this compound are significantly influenced by the nature of the substituents on the aryl ring. These substituents can alter the electronic environment of the sulfonamide moiety, thereby affecting its acidity (pKa) and the nature of its hydrogen bonding in the solid state.

Sulfonamide Acidity

Electron-withdrawing groups (EWGs) on the aryl ring tend to increase the acidity of the sulfonamide. These groups pull electron density away from the sulfonamide nitrogen, which helps to delocalize and stabilize the negative charge of the conjugate base. This stabilization of the anion shifts the acid-base equilibrium towards dissociation, resulting in a lower pKa value and a stronger acid. Conversely, electron-donating groups (EDGs) have the opposite effect; they increase electron density at the sulfonamide nitrogen, destabilizing the negative charge of the conjugate base and leading to a higher pKa (weaker acid).

The Hammett equation provides a quantitative framework for understanding these substituent effects. The equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) of a substituted reaction to the equilibrium constant of the unsubstituted reaction (K₀) through a substituent constant (σ) and a reaction constant (ρ). The sigma value (σ) is a measure of the electronic effect of a substituent. For instance, substituents with positive σ values are electron-withdrawing, while those with negative σ values are electron-donating.

In the case of this compound, the two bromine atoms in the ortho positions are strongly electron-withdrawing due to their high electronegativity (inductive effect). This would be expected to significantly increase the acidity of the sulfonamide proton compared to an unsubstituted phenylmethanesulfonamide.

A study on a series of 2,6-diarylbenzenesulfonamides provides experimental evidence for the impact of aryl substitution on sulfonamide acidity. Although these are benzenesulfonamide (B165840) derivatives rather than methanesulfonamide derivatives, the principles of substituent effects on the sulfonamide pKa are directly comparable. The study demonstrates a clear correlation between the electronic nature of the substituents on the flanking aryl rings and the measured pKa of the sulfonamide.

CompoundSubstituent (X)pKa
1p-OCH312.33
2p-CH312.23
3H12.16
4p-F12.04
5m-F12.02
6p-CF311.75

As shown in the table, as the substituents on the aryl rings become more electron-withdrawing (from p-OCH₃ to p-CF₃), the pKa value of the sulfonamide systematically decreases, indicating an increase in acidity. This trend strongly supports the principles outlined above and suggests that this compound would be a relatively strong sulfonamide acid.

Hydrogen Bonding

In the solid state, the sulfonamide group is an excellent hydrogen bond donor (the N-H group) and has two strong hydrogen bond acceptors (the sulfonyl oxygens). This allows for the formation of robust and predictable hydrogen bonding networks, which are fundamental to the crystal engineering of sulfonamides.

Common hydrogen bonding motifs in sulfonamides include the formation of dimers, where two molecules are linked by a pair of N-H···O bonds, and catemers (chains), where molecules are connected head-to-tail. The specific pattern adopted is a delicate balance of steric factors and the optimization of hydrogen bond geometry.

Studies on analogous 2,6-disubstituted N-phenylformamides have shown that the nature of the ortho substituents (e.g., chloro vs. methyl) can lead to different crystal packing and hydrogen-bonded chains, even resulting in polymorphism. For single-component 2,6-disubstituted N-phenylformamides, only the trans form is typically observed in the pure crystal. By analogy, the two bulky bromine atoms in this compound are expected to play a dominant role in determining the supramolecular assembly through steric control over the intermolecular hydrogen bonding.

The interplay between the electron-withdrawing nature of the bromine substituents, which enhances the hydrogen bond donor strength of the N-H group, and the steric constraints they impose, leads to a highly directed and stable crystal structure. While a specific crystallographic study for this compound is not detailed here, the principles derived from its analogues suggest a well-defined hydrogen-bonded network, likely involving N-H···O interactions that form either dimeric or chain-like structures.

Future Research Directions and Theoretical Perspectives for 2,6 Dibromophenyl Methanesulfonamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of arylsulfonamides, including (2,6-Dibromophenyl)methanesulfonamide, traditionally relies on multi-step processes that can involve harsh reagents. Future research is poised to develop more efficient and environmentally benign synthetic strategies. One promising approach is the one-pot synthesis from traditional amide coupling partners, such as aromatic carboxylic acids and amines, which leverages copper ligand-to-metal charge transfer for decarboxylative halosulfonylation. nih.gov This bypasses the need for pre-functionalized starting materials. nih.gov

Another avenue involves photocatalytic methods. A recently developed transition-metal-free strategy utilizes the activation of abundant aryl triflates under UV light to generate aryl radicals, which can then be coupled with SO₂ surrogates and amines. rsc.org Applying such a method to a 2,6-dibromophenyl precursor could offer a modular and sustainable route to the target compound and its derivatives. rsc.org Further research into microwave-assisted synthesis could also provide a rapid and high-yielding alternative to conventional methods. organic-chemistry.org

Potential Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Decarboxylative Halosulfonylation Uses aromatic acids and amines with a copper catalyst. nih.govReduces step count; utilizes readily available starting materials. nih.gov
Photocatalytic Coupling Transition-metal-free; activates aryl triflates with UV light. rsc.orgSustainable; mild reaction conditions; high functional group tolerance. rsc.org
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate the reaction. organic-chemistry.orgRapid reaction times; often results in higher yields. organic-chemistry.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the novel synthetic routes described above necessitates a detailed understanding of reaction kinetics and mechanisms. Future research will likely involve the application of advanced spectroscopic techniques for real-time, in-situ monitoring. Process Analytical Technology (PAT) tools, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products throughout the course of a reaction.

For a compound like this compound, these techniques could elucidate the mechanism of sulfonyl chloride formation and subsequent amination. google.com Computational chemistry, specifically Density Functional Theory (DFT), can be used in concert with experimental spectroscopy. By calculating the theoretical vibrational spectra of proposed intermediates, researchers can more confidently assign peaks observed in experimental data, providing a more complete picture of the reaction pathway. researchgate.net

Deepening Understanding of Supramolecular Assembly in the Solid State

The solid-state structure of this compound is governed by a complex interplay of non-covalent interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), capable of forming robust networks. nih.gov Concurrently, the two bromine atoms are capable of participating in halogen bonding (C-Br···O or C-Br···N) and other short-range interactions like C-Br···Br contacts. researchgate.net

Future research should focus on obtaining high-quality single-crystal X-ray diffraction data to precisely map these interactions. This experimental work can be complemented by quantum chemical calculations to quantify the strength and nature of the hydrogen and halogen bonds. nih.gov A deeper understanding of this supramolecular assembly could inform the design of co-crystals and new materials with tailored physical properties, such as solubility and melting point. The study of self-assembly in related aromatic sulfonamide-amide molecules has shown the formation of complex 2D layers and 3D microporous networks, suggesting similar possibilities for this compound. researchgate.net

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling and machine learning are emerging as powerful tools in chemical research. For this compound, developing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models could accelerate the discovery of new applications. chemrxiv.orgfrontiersin.org By calculating a range of molecular descriptors (topological, electronic, and steric), it is possible to build models that correlate these features with experimental outcomes.

For example, a multivariate linear regression model could be developed to predict reaction rates for the synthesis of derivatives, using computed electronic and steric properties from DFT calculations. digitellinc.com Similarly, machine learning algorithms, like decision trees, could be trained on experimental data to predict the reactivity of the ortho-dibromo groups in various chemical transformations. chemrxiv.org Such models provide valuable insights and can guide the design of new experiments, saving time and resources. frontiersin.orgnih.gov

Modeling ApproachApplicationPredicted Outcome
QSPR (Quantitative Structure-Property Relationship) Correlate molecular structure with physical properties. nih.govMelting point, solubility, etc.
QSAR (Quantitative Structure-Activity Relationship) Correlate molecular structure with biological activity.Potential therapeutic efficacy.
Multivariate Linear Regression Predict reaction outcomes based on computed descriptors. digitellinc.comReaction rates, yields.
Machine Learning (e.g., Decision Trees) Classify reaction success or failure based on learned patterns. chemrxiv.orgHeterogeneous reactivity, substrate scope.

Exploration of New Chemical Transformations Leveraging Ortho-Dibromo Substitution

The ortho-dibromo arrangement on the phenyl ring is a key synthetic handle for further molecular elaboration. The two bromine atoms can be selectively addressed to create a diverse range of new compounds. One established transformation for such motifs is the regioselective halogen-metal exchange reaction. organic-chemistry.org Using reagents like isopropylmagnesium chloride, one bromine atom can be selectively exchanged for a metal, which can then be quenched with various electrophiles to install new functional groups. organic-chemistry.org

This ortho-substitution pattern also opens the door to transition-metal-catalyzed cross-coupling reactions. Palladium or rhodium catalysts could be used for sequential or dual C-H activation and functionalization, or for coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org The proximity of the two bromine atoms could also be exploited in reactions designed to form new cyclic structures, potentially leading to novel heterocyclic systems fused to the benzene (B151609) ring.

Integration with Automated Synthesis and High-Throughput Experimentation Methodologies

To fully explore the chemical space around this compound, future research will benefit from the integration of automated synthesis and high-throughput experimentation (HTE). Automated flow-through processes have been successfully developed for the production of secondary sulfonamide libraries. acs.orgacs.org Such a platform could be adapted to use this compound or its precursors as building blocks.

By reacting the core molecule with a large array of alkylating or acylating agents in a fully automated system, a library of derivatives could be rapidly synthesized with high purity. acs.org This library could then be subjected to HTE screening for various applications, such as biological activity or materials properties. This approach dramatically accelerates the discovery process, allowing for the efficient identification of lead compounds with desirable characteristics. acs.org

Q & A

Q. What are the standard synthetic routes for (2,6-dibromophenyl)methanesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution, typically starting with 2,6-dibromoaniline and methanesulfonyl chloride in the presence of a base like triethylamine. A typical protocol involves:

  • Dissolving 2,6-dibromoaniline (1.0 eq) in anhydrous dichloromethane.
  • Adding triethylamine (1.2 eq) as a base to deprotonate the amine.
  • Dropwise addition of methanesulfonyl chloride (1.1 eq) at 0–5°C to minimize side reactions.
  • Stirring at room temperature for 12 hours, followed by extraction and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield optimization focuses on controlling stoichiometry, temperature, and solvent polarity. Analogous methods for fluoro-substituted derivatives achieve ~70–85% yields under similar conditions .

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dibromophenyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]⁺: ~342.9 g/mol).
  • Elemental Analysis : Confirmation of C, H, N, S, and Br content.
  • HPLC : Purity assessment (>98% purity for advanced studies).

Discrepancies in melting points (e.g., vs. difluoro analogs) may indicate polymorphism or impurities, necessitating recrystallization from ethanol/water mixtures .

Q. What are the stability and storage requirements for this compound?

While specific data for the dibromo derivative is limited, sulfonamides generally require:

  • Storage in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis.
  • Temperature control (2–8°C) to avoid thermal degradation.
  • Protection from light, as bromine substituents may sensitize photolytic cleavage.

Stability testing via accelerated aging (40°C/75% RH for 4 weeks) is recommended for long-term studies .

Advanced Research Questions

Q. How does the bromine substitution in this compound influence its reactivity in cross-coupling reactions compared to fluoro analogs?

The bromine atoms enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings, leveraging the 2,6-dibromophenyl group as a substrate for functionalization. For example:

  • Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis yields biaryl derivatives.
  • Selectivity : Steric hindrance at the 2,6-positions directs coupling to occur at less hindered positions in downstream applications.

Fluorine analogs lack this versatility due to weaker C–F bond activation, limiting their use in metal-catalyzed reactions .

Q. What mechanistic insights explain the potential anticancer or antimicrobial activity of this compound?

Sulfonamides often act as enzyme inhibitors. For dibromophenyl derivatives:

  • Carbonic Anhydrase Inhibition : Bromine’s electron-withdrawing effect enhances binding to zinc-containing active sites.
  • DNA Interaction : The planar dibromophenyl group may intercalate or alkylate DNA, as seen in related dibromophenyl-thiazolidinone anti-HIV agents .

Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or HIV-1 reverse transcriptase .

Q. How can computational chemistry guide the optimization of this compound for material science applications?

Density functional theory (DFT) calculations reveal:

  • Electronic Properties : Bromine increases electron affinity, making the compound suitable as an electron-transport layer in OLEDs.
  • Thermal Stability : Simulated thermogravimetric analysis (TGA) predicts decomposition temperatures >250°C, aligning with experimental data for brominated aromatics .

Molecular dynamics simulations further assess self-assembly behavior in polymer matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.